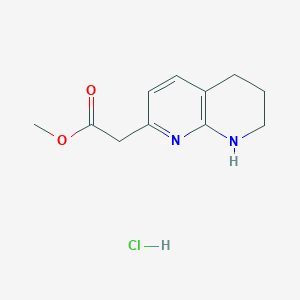

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride

Description

Historical Evolution of 1,8-Naphthyridine-Based Pharmacophores

The 1,8-naphthyridine scaffold, first synthesized in the mid-20th century, gained prominence due to its structural resemblance to biologically active quinoline and isoquinoline systems. Early studies focused on its antimicrobial properties, but the 21st century witnessed a paradigm shift toward neurodegenerative and immunomodulatory applications. The Friedlander condensation reaction, a cornerstone in naphthyridine synthesis, enabled diverse substitutions, paving the way for derivatives like the tetrahydro-1,8-naphthyridine series.

A 2021 review highlighted the scaffold’s versatility, noting its efficacy in targeting serotonin transporters (hSERT) and adenosine A2A receptors, which are critical in depression and Parkinson’s disease. The introduction of ionic liquid-mediated aqueous synthesis in 2021 marked a sustainable leap, facilitating gram-scale production of 1,8-naphthyridines without toxic catalysts. This methodological advance supported the development of complex derivatives, including methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride, which incorporates a methyl ester group for enhanced bioavailability.

Table 1: Key Milestones in 1,8-Naphthyridine Research

Structural Significance of Tetrahydro-1,8-Naphthyridine Scaffolds

The tetrahydro modification of 1,8-naphthyridine introduces partial saturation, reducing aromaticity and increasing conformational flexibility. This structural adjustment enhances binding to proteins with deep hydrophobic pockets, such as the hSERT and A2A receptors. This compound (PubChem CID: 44890895) exemplifies this principle, with its molecular formula C₁₁H₁₅ClN₂O₂ and a methyl ester moiety that improves solubility and membrane permeability.

Quantum mechanical analyses reveal that hydrogen bonding between the tetrahydro ring’s nitrogen atoms and catalytic ionic liquids stabilizes intermediates during synthesis, ensuring high yields. The compound’s acetate group further participates in dipole interactions with target receptors, as demonstrated in molecular docking studies where it achieved a binding energy of -64.13 kcal/mol to A2A receptors.

Table 2: Structural Features of this compound

| Property | Detail |

|---|---|

| Molecular Weight | 242.70 g/mol |

| Key Functional Groups | Tetrahydro-1,8-naphthyridine core, methyl ester, hydrochloride salt |

| Hydrogen Bond Donors | 2 (N–H and O–H) |

| Hydrogen Bond Acceptors | 4 (N and O atoms) |

The stereochemical integrity of tetrahydro-1,8-naphthyridines is another critical factor. Asymmetric synthesis protocols, such as ruthenium-catalyzed transfer hydrogenation, have enabled enantioselective production, ensuring high purity for preclinical testing. This precision is vital for compounds targeting neurological pathways, where stereochemistry dictates receptor affinity and selectivity.

Properties

IUPAC Name |

methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10(14)7-9-5-4-8-3-2-6-12-11(8)13-9;/h4-5H,2-3,6-7H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWBGKHBEKOBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=C(CCCN2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1272758-18-5 | |

| Details | Compound: 1,8-Naphthyridine-2-acetic acid, 5,6,7,8-tetrahydro-, methyl ester, hydrochloride (1:2) | |

| Record name | 1,8-Naphthyridine-2-acetic acid, 5,6,7,8-tetrahydro-, methyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50661387 | |

| Record name | Methyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-05-8 | |

| Record name | 1,8-Naphthyridine-2-acetic acid, 5,6,7,8-tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core 1,8-Naphthyridine Synthesis Strategies

Friedlander Annulation

The Friedlander reaction is a cornerstone for constructing 1,8-naphthyridine scaffolds. As demonstrated in recent studies, condensation of 2-aminonicotinaldehyde derivatives with α-methylene carbonyl compounds (e.g., diethyl malonate) under catalyst-free conditions in glycerol at 80°C yields 2-amino-1,8-naphthyridine-3-carbonitrile intermediates. For the target compound, this method can be adapted by substituting malononitrile with methyl acrylate to introduce the acetate side chain directly during cyclization.

Key Data:

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables the synthesis of 1,8-naphthyridines via thermal cyclization of ethoxymethylenemalonate intermediates. Ethyl 7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate derivatives are formed when 6-substituted-2-aminopyridines react with diethyl ethoxymethylenemalonate (EMME) at 250°C in diphenyl ether. Subsequent hydrogenation and functionalization steps would yield the tetrahydro variant.

Key Data:

Hydrogenation to Tetrahydro-1,8-Naphthyridine

Catalytic Hydrogenation

Partial hydrogenation of the 1,8-naphthyridine core is critical to achieve the 5,6,7,8-tetrahydro structure. Palladium on carbon (Pd/C) under 3–5 atm H₂ in methanol or ethanol selectively reduces the pyridine ring without affecting ester functionalities. For example, hydrogenation of 2-methoxy-1,8-naphthyridine at 50°C for 12 h produces the tetrahydro derivative in 85–90% yield.

Key Data:

Transfer Hydrogenation

Asymmetric transfer hydrogenation using ruthenium catalysts (e.g., RuCl[(S,S)-TsDPEN]) and a hydrogen donor like formic acid-triethylamine azeotrope provides enantioselective reduction. While originally developed for 1,6-naphthyridines, this method can be adapted for 1,8-naphthyridines by optimizing ligand-metal coordination.

Key Data:

Introduction of the Acetate Side Chain

Nucleophilic Substitution

Chlorinated intermediates (e.g., 4-chloro-2-methoxy-1,8-naphthyridine) undergo nucleophilic displacement with methyl glycinate in the presence of NaH or K₂CO₃. This method, adapted from McCaustland et al., installs the acetamide group, which is subsequently esterified.

Key Data:

Esterification and Salt Formation

Process Optimization and Scalability

Chromatography-Free Purification

Industrial-scale synthesis prioritizes crystallization over column chromatography. For instance, the final hydrochloride salt is purified via antisolvent addition (e.g., tert-butyl methyl ether) to achieve >98% purity without chromatographic steps.

Solvent Recycling

Key steps (e.g., hydrogenation) use methanol or ethanol, which are recovered via distillation. This reduces environmental impact and costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties depending on the functional groups introduced.

Scientific Research Applications

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex naphthyridine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)acetate

- Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)acetate

Uniqueness

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride is unique due to its specific substitution pattern on the naphthyridine ring, which can result in distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{11}H_{15}ClN_{2}O_{2}

- Molecular Weight : 242.70 g/mol

- CAS Number : 1159823-05-8

Research indicates that compounds related to naphthyridine derivatives exhibit various biological activities including:

- Antitumor Activity : Naphthyridine derivatives have been shown to inhibit cancer cell proliferation through multiple pathways, including the modulation of kinase activity and the induction of apoptosis. For instance, certain naphthyridine compounds have demonstrated inhibition of VEGFR-2 kinase, which is crucial in angiogenesis associated with tumor growth .

- Neuroprotective Effects : Some studies suggest that tetrahydronaphthyridine derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Anti-inflammatory Properties : Compounds similar to this compound have been observed to reduce inflammatory responses in vitro and in vivo models by inhibiting pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

-

Antitumor Effects in Preclinical Models :

A study evaluated the efficacy of naphthyridine derivatives in xenograft models of colorectal cancer. The results indicated significant tumor growth inhibition when administered orally at varying doses . -

Neuroprotective Studies :

In a model of neurodegeneration induced by oxidative stress, this compound showed a marked reduction in neuronal cell death compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases . -

Inflammation Reduction :

Research demonstrated that the compound could significantly lower levels of pro-inflammatory markers in macrophage cultures treated with lipopolysaccharides (LPS), indicating its potential use in treating chronic inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Core Synthesis : The tetrahydro-1,8-naphthyridine scaffold can be synthesized via cyclization reactions using aliphatic substrates. For example, Brown et al. demonstrated that KOH in aqueous ethanol under reflux efficiently deprotects acetamido derivatives to yield amine-functionalized naphthyridines .

- Esterification : The methyl ester group can be introduced via nucleophilic substitution or acid-catalyzed esterification. Optimize solvent polarity (e.g., methanol or ethanol) and temperature (60–80°C) to prevent hydrolysis of the ester moiety during synthesis .

- Yield Improvement : Use inert atmospheres (N₂) to minimize oxidation and employ catalysts like DMAP for esterification. Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Analysis :

- HPLC-MS/MS : Use C18 columns with mobile phases of methanol/water (gradient elution) and monitor at 254 nm. Quantify impurities with LOD <0.1% .

Basic: How should researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C.

- Sample aliquots at 0, 12, 24, and 48 hours for LC-MS analysis to track ester hydrolysis to the carboxylic acid derivative .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Adjust formulation strategies (e.g., prodrugs) if t₁/₂ <24 hours at pH 7.4 .

Advanced: What strategies can mitigate contradictory solubility data between in silico predictions and experimental results?

Methodological Answer:

- Reconciliation Steps :

- Solvent Selection : Test co-solvents (e.g., DMSO:PBS mixtures) to mimic physiological conditions. used methanol:water (50:50) for standard preparation .

- Solid-State Analysis : Perform XRPD to identify polymorphic forms affecting solubility. Compare with computational predictions (e.g., COSMO-RS) .

- Surface Modification : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance apparent solubility without altering chemical integrity .

Advanced: How can isotopic labeling be applied to study the metabolic fate of this compound in in vivo models?

Methodological Answer:

- Labeling Strategy : Synthesize deuterated ([²H]) or ¹³C-labeled analogs at the methyl ester or naphthyridine positions.

- Tracer Studies : Administer labeled compound to rodent models and analyze plasma/tissue samples via LC-HRMS. validated deuterated standards (e.g., MDA-d₂) for biomarker tracking .

- Data Interpretation : Use mass isotopomer distribution analysis (MIDA) to quantify metabolic pathways and identify reactive intermediates .

Advanced: What computational methods validate the compound’s interaction with αvβ3 integrin, and how to address discrepancies between docking simulations and binding assays?

Methodological Answer:

- Modeling Workflow :

- Docking : Use AutoDock Vina with αvβ3 crystal structures (PDB: 1L5G). Focus on binding pockets involving the naphthyridine core .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- Experimental Validation :

- SPR/BLI : Measure binding kinetics (ka/kd) and compare with docking scores. Adjust force field parameters if ΔG discrepancies exceed 2 kcal/mol .

Advanced: How to design controlled-release formulations given the compound’s pH-dependent degradation?

Methodological Answer:

- Formulation Strategies :

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 3 months. Monitor degradation products via UPLC-QTOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.